2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7/c1-9(24-10-2-3-11-12(6-10)23-8-22-11)14(19)16-4-5-17-13(18)7-21-15(17)20/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIECKRHRLSNRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The 1,3-benzodioxole moiety is synthesized via acid-catalyzed cyclization of catechol with formaldehyde. Optimal conditions involve:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₂SO₄ (10% v/v) | |
| Temperature | 80°C | |
| Reaction Time | 4 hours | |
| Yield | 85–90% |
The product, 1,3-benzodioxol-5-ol, is isolated by aqueous workup and vacuum distillation.
Alkylation with Propanoyl Chloride
The hydroxyl group of 1,3-benzodioxol-5-ol undergoes nucleophilic substitution with propanoyl chloride in dichloromethane, facilitated by triethylamine:
$$
\text{1,3-Benzodioxol-5-ol} + \text{ClC(O)CH₂CH₃} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{2-(2H-1,3-Benzodioxol-5-yloxy)propanoyl chloride} \quad
$$
Synthesis of 2-(2,4-Dioxo-1,3-Oxazolidin-3-yl)ethylamine
Oxazolidinone Ring Formation
The oxazolidinone core is constructed via cyclization of ethylenediamine with diethyl carbonate under basic conditions:
$$
\text{H₂NCH₂CH₂NH₂} + \text{(EtO)₂CO} \xrightarrow{\text{NaOEt, 100°C}} \text{2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethylamine} \quad
$$
| Parameter | Value | Source |
|---|---|---|
| Base | Sodium ethoxide (2 eq) | |
| Solvent | Ethanol | |
| Yield | 75–80% |
The product is purified via silica gel chromatography using ethyl acetate/hexane (3:1).
Final Amidation and Coupling
Propanamide Formation
The propanoyl chloride intermediate reacts with 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine in anhydrous tetrahydrofuran (THF):
$$
\text{2-(2H-1,3-Benzodioxol-5-yloxy)propanoyl chloride} + \text{H₂NCH₂CH₂Oxazolidinone} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} \quad
$$
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C → Room Temperature | |
| Reaction Time | 12 hours | |
| Yield | 70–75% |
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key industrial parameters include:
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Microfluidic reactor | |
| Residence Time | 30 minutes | |
| Purity | ≥99% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Laboratory-Scale | Low equipment cost | Manual handling | 70–75 |
| Industrial-Scale | High throughput | High capital | 85–90 |
Industrial methods achieve higher yields through automated solvent recovery systems and in-line HPLC monitoring.
Challenges and Mitigation Strategies
Side Reactions
- Oxazolidinone Ring Opening : Occurs under acidic conditions during workup. Mitigated by neutralization with NaHCO₃.
- Propanoyl Chloride Hydrolysis : Minimized by using anhydrous solvents and molecular sieves.
Purification Techniques
- Recrystallization : Ethanol/water (7:3) removes unreacted amines.
- Column Chromatography : Resolves regioisomers using gradient elution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be used to study enzyme interactions, particularly those involving amide bonds and heterocyclic rings.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with benzodioxole or oxazolidinone moieties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The benzodioxole moiety could interact with aromatic amino acids in proteins, while the oxazolidinone ring could form hydrogen bonds with various functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of the Target Compound
- Propanamide backbone : Common in bioactive molecules, facilitating hydrogen bonding.
- 2,4-Dioxo-1,3-oxazolidine : A five-membered heterocycle with dual keto groups, possibly enhancing electrophilic interactions.
Analog 1: 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-Benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide ()
- Differences: Replaces the oxazolidinone with a thiazole ring and introduces a benzoyl-phenylthiazolyl group.
- Implications : The thiazole moiety may enhance π-π stacking interactions, while the benzoyl group could increase lipophilicity .
Analog 2: N-[3-[(4-Amino-2,2-dioxo-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-propyl]propanamide ()
- Differences: Substitutes oxazolidinone with a benzothiadiazin ring and adds a dimethylpropyl chain.
- Implications : The sulfonamide group in benzothiadiazin may improve solubility, while the dimethyl group could affect steric hindrance .
Analog 3: 2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]propanamide ()
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
Benzodioxole Substitution : Common across analogs; critical for aromatic interactions but may influence metabolic pathways (e.g., CYP450 oxidation).
Heterocyclic Variations: Oxazolidinone (Target): Electrophilic keto groups may target serine proteases or kinases. Benzothiadiazole (Analog 3): Sulfur atoms could modulate redox properties or metal coordination.
Alkyl Chain Modifications : Ethyl vs. dimethylpropyl chains affect steric bulk and solubility profiles.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzodioxole moiety, which is known for its diverse biological properties.
Research indicates that the compound may interact with various biological pathways:
- Insulin Regulation : Similar compounds have been shown to influence insulin signaling pathways, particularly in skeletal muscle where they may regulate glycogen synthesis by modulating glycogen synthase activity .
- Wnt Signaling Pathway : The involvement of this compound in Wnt signaling suggests it may affect cellular proliferation and differentiation by regulating β-catenin degradation .
- Circadian Rhythm Regulation : Some studies indicate that related compounds can affect circadian rhythms by modulating key clock proteins such as BMAL1 and CLOCK through phosphorylation .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. In vitro studies have demonstrated significant inhibition against Gram-positive bacteria .
Data Tables
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Insulin Sensitivity Improvement : A study demonstrated that a related benzodioxole compound improved insulin sensitivity in diabetic animal models by enhancing glucose uptake in muscle tissues .
- Antibacterial Efficacy : Another research project reported that derivatives of benzodioxoles exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective roles in models of neurodegenerative diseases, potentially through their antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
